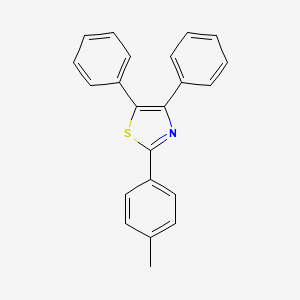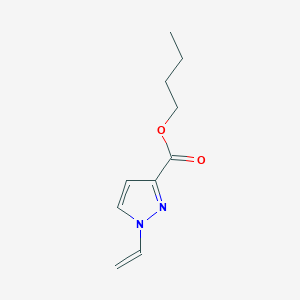
4-(2-Methoxyphenyl)-1-methylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)-1-methylpyridin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a 2-methoxyphenyl group and a methyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-1-methylpyridin-1-ium typically involves the reaction of 2-methoxyphenyl derivatives with pyridine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where 2-methoxyphenyl halides react with pyridine in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the nucleophilic substitution process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Methoxyphenyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It participates in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)-1-methylpyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: It finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)-1-methylpyridin-1-ium involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved .
Comparaison Avec Des Composés Similaires
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and are studied for their interactions with alpha1-adrenergic receptors.
Para-Methoxyphenylpiperazine: Another compound with a similar methoxyphenyl group, known for its stimulant effects.
Uniqueness: 4-(2-Methoxyphenyl)-1-methylpyridin-1-ium is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
122268-82-0 |
|---|---|
Formule moléculaire |
C13H14NO+ |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)-1-methylpyridin-1-ium |
InChI |
InChI=1S/C13H14NO/c1-14-9-7-11(8-10-14)12-5-3-4-6-13(12)15-2/h3-10H,1-2H3/q+1 |
Clé InChI |
QIPQYRGQBHUVHV-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



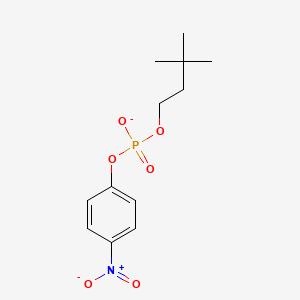

![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)


![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
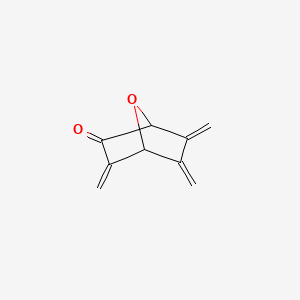
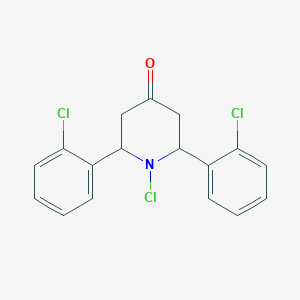
![Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate](/img/structure/B14287512.png)
![Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate](/img/structure/B14287528.png)
